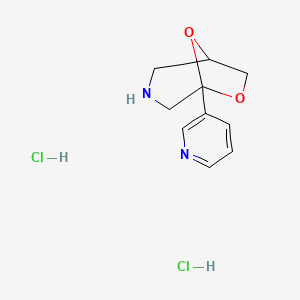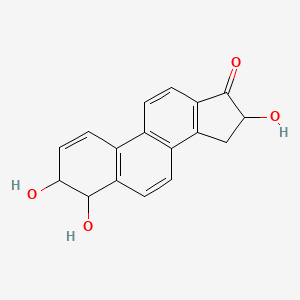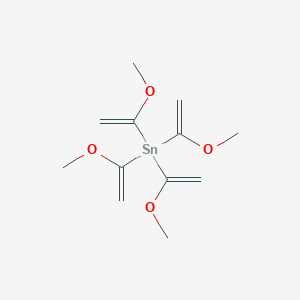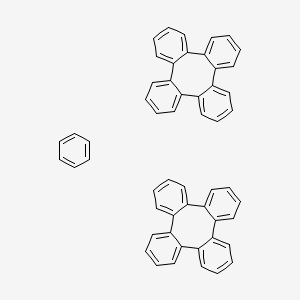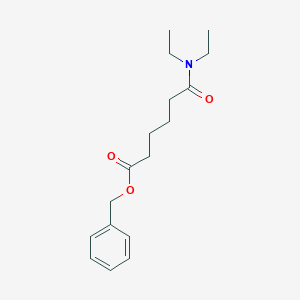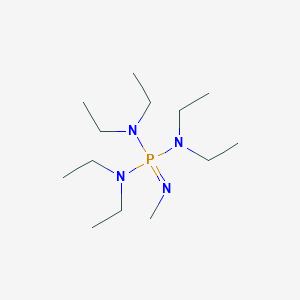![molecular formula C19H16LiP B14424237 Lithium, [(triphenylphosphoranylidene)methyl]- CAS No. 82537-28-8](/img/structure/B14424237.png)
Lithium, [(triphenylphosphoranylidene)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(triphenylphosphoranylidene)methyl]- is a compound that belongs to the class of organophosphorus compounds known as ylides. These compounds are characterized by the presence of a positively charged phosphorus atom adjacent to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of lithium, [(triphenylphosphoranylidene)methyl]- typically involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyl lithium, to generate the ylide . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium, [(triphenylphosphoranylidene)methyl]- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction. In this reaction, the ylide reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include aldehydes, ketones, and strong bases like butyl lithium. The reactions are typically carried out under an inert atmosphere to prevent the ylide from reacting with moisture or oxygen .
Major Products: The major products formed from reactions involving lithium, [(triphenylphosphoranylidene)methyl]- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Wissenschaftliche Forschungsanwendungen
Lithium, [(triphenylphosphoranylidene)methyl]- has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic molecules In biology, it can be used to modify biomolecules for various studiesIn industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of lithium, [(triphenylphosphoranylidene)methyl]- involves the nucleophilic addition of the ylide to an electrophilic carbonyl group. This forms a four-membered ring intermediate, which then dissociates to form the final alkene product and triphenylphosphine oxide . The stability of the ylide and the stereoselectivity of the reaction are influenced by the substituents on the ylide and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other phosphorus ylides, such as methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate . These compounds also participate in the Wittig reaction and have similar reactivity patterns.
Uniqueness: What sets lithium, [(triphenylphosphoranylidene)methyl]- apart is its specific reactivity and stability under certain conditions. The presence of the lithium ion can influence the reactivity and selectivity of the ylide in various reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
82537-28-8 |
|---|---|
Molekularformel |
C19H16LiP |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
lithium;methanidylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h1-16H;/q-1;+1 |
InChI-Schlüssel |
YMSFPFRWGKSSJW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH-]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



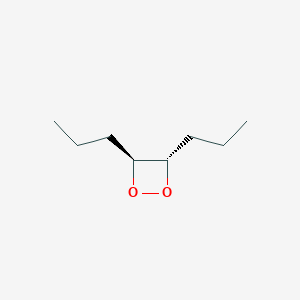
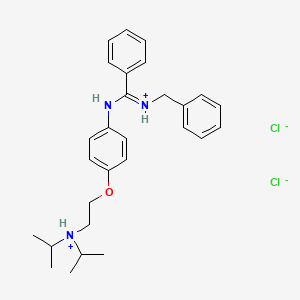
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
